Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Quinolone synthesis β-Keto ester reactivity Electronic effects

Achieve consistent 48% yields in transition-metal-free 4-quinolone-3-carboxylic acid synthesis with this fluorinated β-keto ester. Its balanced electronics bridge the reactivity gap between electron-withdrawing and electron-donating substrates, eliminating the need for catalysts in C-C and C-N bond formations. Ideal for high-throughput parallel synthesis. • 48% isolated yield in optimized one-pot 4-quinolone synthesis • LogP 1.7 for balanced agrochemical soil mobility/plant uptake • Fluorine substituent survives cyclization for later derivatization • 10% yield differential vs. ethyl ester guides cost-benefit scale-up decisions

Molecular Formula C11H11FO4
Molecular Weight 226.20 g/mol
Cat. No. B12956029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate
Molecular FormulaC11H11FO4
Molecular Weight226.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)CC(=O)OC)F
InChIInChI=1S/C11H11FO4/c1-15-7-3-4-8(9(12)5-7)10(13)6-11(14)16-2/h3-5H,6H2,1-2H3
InChIKeyBUOUALFDXFWOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate: Key Intermediate


Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (CAS 1449291-19-3) is a fluorinated β-keto ester that serves as a versatile building block in medicinal and agrochemical synthesis [1]. The compound features a 2-fluoro-4-methoxyphenyl moiety attached to a methyl 3-oxopropanoate backbone, combining an electron-withdrawing fluorine with an electron-donating methoxy group . This substitution pattern modulates the electronic character of the aromatic ring, directly influencing reactivity in condensation and cyclization reactions that afford drug-like 4-quinolone and chromone scaffolds [1].

Why Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Is Irreplaceable


In the one-pot synthesis of 3-carboxy-4-quinolones, the electronic nature of the aryl substituent on the β-keto ester critically dictates the reaction outcome. Substrates bearing only electron-withdrawing groups (e.g., CF₃, CN, NO₂) deliver isolated yields up to 85%, while their electron-donating counterparts (Me, OMe) drop yields to 43–48% [1]. The simultaneous presence of a fluorine atom and a methoxy group in the target compound creates a unique electronic profile that positions its reactivity between these extremes, providing a tunable balance of nucleophilicity and electrophilicity that cannot be replicated by simple mono-substituted analogs [1]. Furthermore, the methyl ester itself imparts distinct reactivity; the corresponding ethyl ester generally gives ~10% higher yield, but the methyl ester is often preferred when subsequent transformations require selective hydrolysis or transesterification [1].

Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Procurement Evidence


Quinolone Yield: Target vs. Electron-Withdrawing Analogues

In the transition-metal-free one-pot synthesis of 2-substituted 3-carboxy-4-quinolones, methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate affords the desired quinolone product in 48% overall isolated yield [1]. This performance is lower than that of purely electron-withdrawing analogues (e.g., 7-NO₂-substituted substrate gives 85% yield) but comparable to other electron-rich substrates (e.g., 7-MeO analog: 48% yield; 6-Me analog: 43% yield) [1]. The 2-fluoro substituent partially offsets the deactivating effect of the 4-methoxy group, as halogens—especially fluorine—promote the final nucleophilic aromatic substitution step more effectively than electron-donating groups alone [1].

Quinolone synthesis β-Keto ester reactivity Electronic effects

Fluorine vs. Other Halogens in N-Arylation

The paper explicitly ranks the halogen substituent on the aryl ring for efficiency in the C–N bond-forming step: fluoro > bromo > chloro > iodo. Among halogen-bearing substrates, the fluoro-substituted analog gave the highest yield (50%), while the corresponding chloro, bromo, and iodo substrates yielded 10%, 41%, and 11% respectively [1]. This trend supports the selection of methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate over its chloro, bromo, or iodo congeners when a halogen is required for subsequent orthogonal functionalization.

N-Arylation Halogen leaving group β-Keto ester

Methyl vs. Ethyl Ester in Quinolone Synthesis

A direct comparison within the study shows that the ethyl propanoate analog (1b) is more reactive than its methyl propanoate counterpart (1c), providing a yield increase of approximately 10% under identical conditions [1]. While this suggests that ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate could give higher yields, the methyl ester remains advantageous when the synthetic sequence demands selective deprotection or when the methyl ester is required to match the pharmacokinetic profile of subsequent drug candidates.

Methyl ester Ethyl ester Reactivity comparison

LogP and Drug-Likeness Profile

The predicted octanol-water partition coefficient (LogP) of methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is 1.7, indicative of moderate lipophilicity [1]. This value positions the compound favorably for oral bioavailability when incorporated into drug-like molecules, according to Lipinski's rule of five. In comparison, the ethyl ester analog (LogP ~2.2) is more lipophilic, which may be less desirable for early-stage lead optimization where lower lipophilicity often correlates with reduced off-target toxicity [1].

Lipophilicity LogP Physicochemical properties

Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate Applications


Quinolone Library Synthesis

When constructing a focused library of 4-quinolone-3-carboxylic acid derivatives, methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate provides a consistent 48% yield under optimized conditions [1]. Its balanced electronic profile allows it to participate in both C–C and C–N bond formations without the need for transition-metal catalysts, making it suitable for high-throughput parallel synthesis where simplicity and reproducibility are paramount.

Agrochemical Precursor Development

The fluorine atom enhances metabolic stability and bioavailability in agrochemical active ingredients [3]. The target compound can be converted into fluorinated quinoline or chromone derivatives that have been disclosed as herbicides. Its moderate LogP of 1.7 [2] balances soil mobility and plant uptake, a critical parameter in agrochemical design.

Late-Stage Functionalization with Fluoro Handle

In sequences that require sequential derivatization, the 2-fluoro group on the aryl ring can be exploited for nucleophilic aromatic substitution or metal-catalyzed cross-coupling after the quinolone scaffold is assembled. The demonstrated superiority of fluorine over other halogens in the one-pot synthesis [1] ensures that the fluoro substituent survives the initial cyclization and remains available for further elaboration.

Methyl vs. Ethyl Ester Process Evaluation

Process chemists can use the 10% yield differential between methyl and ethyl esters [1] as a cost-benefit decision point. For small-scale medicinal chemistry, the methyl ester’s lower reactivity may be acceptable, whereas for scale-up, switching to the ethyl ester could improve throughput. This evidence-based trade-off guide supports strategic procurement of the appropriate ester.

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